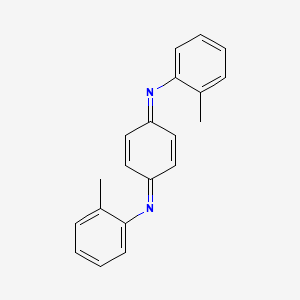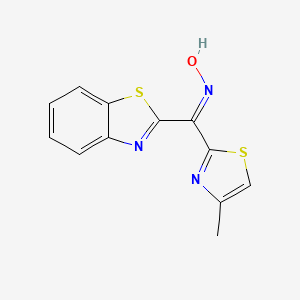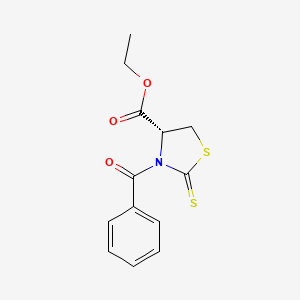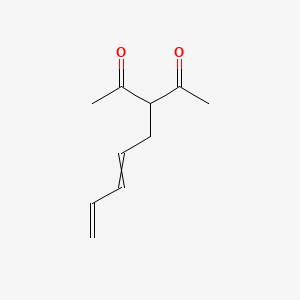
2,4-Pentanedione, 3-(2,4-pentadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, 3-(2,4-pentadienyl)-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pentanedione, 3-(2,4-pentadienyl)- can be achieved through several methods. One common approach involves the aldol condensation of acetylacetone with acrolein under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2,4-Pentanedione, 3-(2,4-pentadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Pentanedione, 3-(2,4-pentadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Pentanedione, 3-(2,4-pentadienyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The conjugated diene system allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
類似化合物との比較
Acetylacetone (2,4-Pentanedione): Similar structure but lacks the conjugated diene system.
Acetylpropionyl (2,3-Pentanedione): Differing position of the carbonyl groups.
Uniqueness: 2,4-Pentanedione, 3-(2,4-pentadienyl)- is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications compared to other diketones. This structural feature allows for a broader range of chemical reactions and interactions with biological targets.
特性
CAS番号 |
185053-98-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
3-penta-2,4-dienylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h4-6,10H,1,7H2,2-3H3 |
InChIキー |
FEJWXJKKSRPXLY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CC=CC=C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


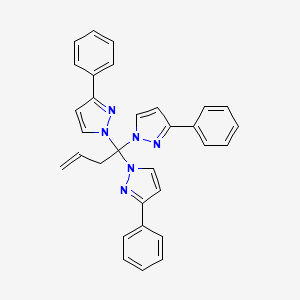
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
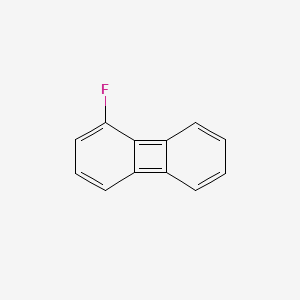
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

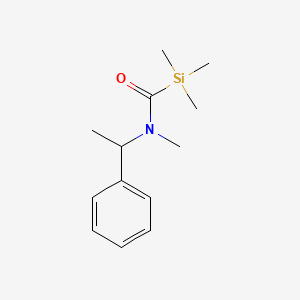
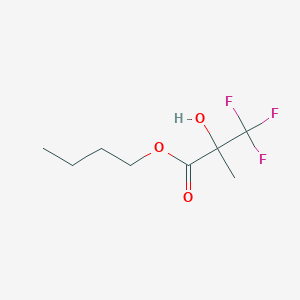
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
